molecular formula C23H28N2O3S B11228010 6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11228010
M. Wt: 412.5 g/mol
InChI Key: RYJDFINJHNPNCG-UHFFFAOYSA-N
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Description

6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine ring. The process may include the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Fusing with Benzene Rings: The thiazine ring is then fused with benzene rings through a series of condensation reactions.

    Introduction of Allyl and Pentanyl Groups: The allyl and pentanyl groups are introduced through alkylation reactions using allyl bromide and 2,4-dimethyl-3-pentyl bromide, respectively.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 5,5-dioxide group in This compound imparts unique chemical and biological properties, such as increased stability and specific reactivity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H28N2O3S/c1-6-13-25-20-12-11-17(23(26)24-22(15(2)3)16(4)5)14-19(20)18-9-7-8-10-21(18)29(25,27)28/h6-12,14-16,22H,1,13H2,2-5H3,(H,24,26)

InChI Key

RYJDFINJHNPNCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC=C

Origin of Product

United States

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